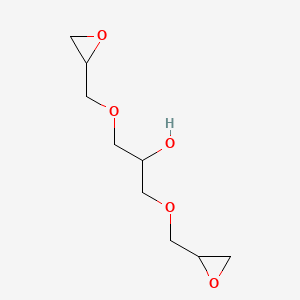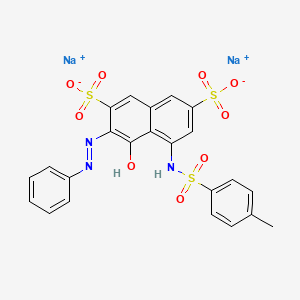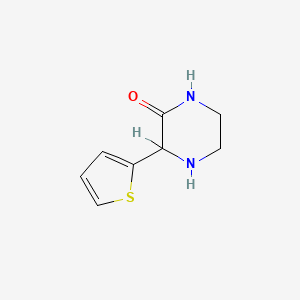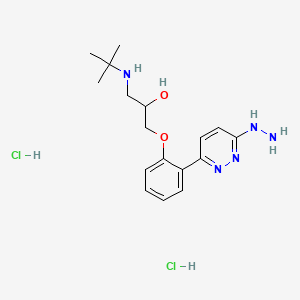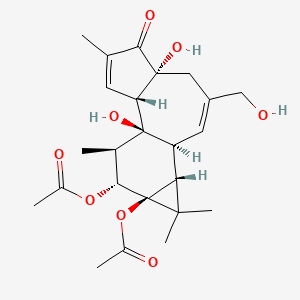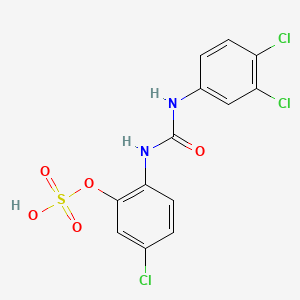
Urea, N-(4-chloro-2-(sulfooxy)phenyl)-N-(3,4-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-sulfooxytriclocarban is a phenylurea that is urea substituted by 4-chloro-2-sulfooxyphenyl and 3,4-dichlorophenyl groups at positions 1 and 3 respectively. A metabolite of triclocarban. It is a dichlorobenzene, a member of monochlorobenzenes and a member of phenylureas.
Wissenschaftliche Forschungsanwendungen
1. Plant Growth and Development
Urea derivatives, including the specified compound, are recognized for their significant role in plant biology. They are identified as synthetic compounds that function as positive regulators of cell division and differentiation. Specifically, certain urea derivatives exhibit cytokinin-like activity, which is pivotal for plant growth and morphogenesis. These compounds are instrumental in in vitro plant studies, contributing to the enhancement of adventitious root formation and overall plant development (Ricci & Bertoletti, 2009).
2. Anti-Cancer Potential
Research indicates that symmetrical and non-symmetrical N,N'-diarylureas, a category which includes the specific urea compound , possess promising anti-cancer properties. These compounds are known to activate certain cellular mechanisms, reducing the proliferation of cancer cells. This class of compounds has been identified as potential leads for the development of target-specific, non-toxic anti-cancer agents (Denoyelle et al., 2012).
3. Antimycobacterial Activity
Urea derivatives have been explored for their antimycobacterial properties against Mycobacterium tuberculosis. The chemical structure of these compounds, including the specified urea compound, allows for a range of interactions with biological targets, making them potential candidates for the design of novel drugs against this re-emerging pathogen (Scozzafava et al., 2001).
4. Environmental Analysis
The compound is also relevant in environmental sciences, particularly in the analysis of aquatic samples. It is recognized for its use as an antibacterial additive in personal care products. The presence and concentration of this compound in water resources can be determined through advanced analytical techniques, highlighting its significance in environmental monitoring and assessment (Halden & Paull, 2004).
Eigenschaften
CAS-Nummer |
62950-30-5 |
|---|---|
Molekularformel |
C13H9Cl3N2O5S |
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
[5-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H9Cl3N2O5S/c14-7-1-4-11(12(5-7)23-24(20,21)22)18-13(19)17-8-2-3-9(15)10(16)6-8/h1-6H,(H2,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
QQNKOSWYTHSEOP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Cl)OS(=O)(=O)O)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Cl)OS(=O)(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






